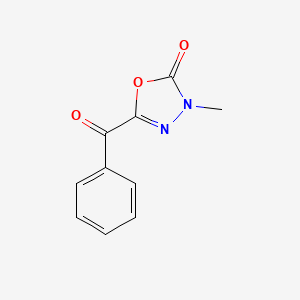

5-Benzoyl-3-methyl-1,3,4-oxadiazol-2-one

Beschreibung

5-Benzoyl-3-methyl-1,3,4-oxadiazol-2-one is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a benzoyl group at position 5 and a methyl group at position 3. The 1,3,4-oxadiazole scaffold is known for its versatility in medicinal chemistry and agrochemical applications due to its stability and ability to engage in diverse non-covalent interactions.

Eigenschaften

Molekularformel |

C10H8N2O3 |

|---|---|

Molekulargewicht |

204.18 g/mol |

IUPAC-Name |

5-benzoyl-3-methyl-1,3,4-oxadiazol-2-one |

InChI |

InChI=1S/C10H8N2O3/c1-12-10(14)15-9(11-12)8(13)7-5-3-2-4-6-7/h2-6H,1H3 |

InChI-Schlüssel |

MZHCSWZDQOXVNK-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=O)OC(=N1)C(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-3-methyl-1,3,4-oxadiazol-2-one typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . Another method involves the use of iodine-assisted protocols where methyl/benzyl carbazates and aldehydes undergo sequential condensation, oxidative cyclization, and rearrangement . The reaction conditions often include the presence of iodine and a base, promoting intramolecular C–O bond formation at elevated temperatures (around 90°C).

Industrial Production Methods

While specific industrial production methods for 5-Benzoyl-3-methyl-1,3,4-oxadiazol-2-one are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

5-Benzoyl-3-methyl-1,3,4-oxadiazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents replace the existing groups on the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities and chemical properties.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Industry: Its unique chemical properties make it useful in developing new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Benzoyl-3-methyl-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, in anticancer applications, it may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of 1,3,4-Oxadiazol-2-one Derivatives

Antimycobacterial Activity

Derivatives with pyridyl or aryl groups at position 5 exhibit pronounced antimycobacterial activity. For instance, 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-one derivatives (e.g., compound 2 in ) showed minimum inhibitory concentrations (MIC) of 1.56–6.25 µg/mL against Mycobacterium tuberculosis H37Rv, attributed to interactions with mycobacterial enzyme targets via hydrogen bonding and π-π stacking . In contrast, the benzoyl group in the target compound may alter solubility or target affinity, though specific data are lacking.

Anti-inflammatory Potential

INF200, a 1,3,4-oxadiazol-2-one derivative, reduced NLRP3-dependent pyroptosis by 66.3% in human macrophages, highlighting the scaffold’s applicability in treating metabolic and inflammatory disorders . Substituent flexibility (e.g., benzoyl vs. pyridyl) could modulate NLRP3 binding efficacy.

Structure-Activity Relationship (SAR) Insights

- Position 3 Substitutions : Methyl or alkyl groups (as in the target compound) may enhance metabolic stability compared to unsubstituted analogs (e.g., 3H derivatives) .

- Position 5 Substitutions :

- Safety Profiles : Compounds like 5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one are flagged for inhalation and dermal toxicity, emphasizing the need for tailored substituents to mitigate risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.